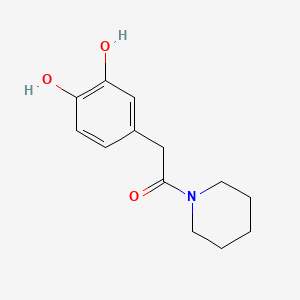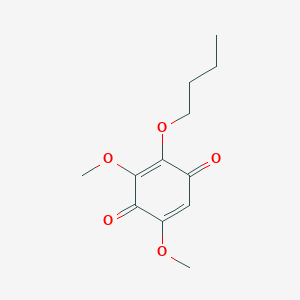
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione is a cyclic diketone with two butoxy and two dimethoxy groups attached to the cyclohexadiene ring. This compound is often used as a building block in organic synthesis and can be found in various chemical reactions involving organic compounds .
Preparation Methods
The synthesis of 2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione with butyl alcohol in the presence of an acid catalyst . The reaction conditions usually include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diketone to corresponding diols or hydroquinones.
Substitution: The butoxy and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione exerts its effects involves its redox properties. The compound can participate in redox cycles, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to apoptosis, particularly in cancer cells, through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins .
Comparison with Similar Compounds
2-Butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: This compound lacks the butoxy groups and has different reactivity and applications.
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: This derivative has a hexyl group instead of a butoxy group and exhibits different biological activities.
2,6-Dimethoxy-1,4-benzoquinone: Another similar compound with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112523-93-0 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-butoxy-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O5/c1-4-5-6-17-11-8(13)7-9(15-2)10(14)12(11)16-3/h7H,4-6H2,1-3H3 |
InChI Key |
SQRMCXRQFCJUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=O)C(=CC1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
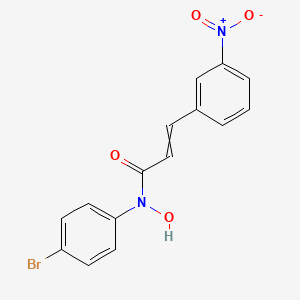
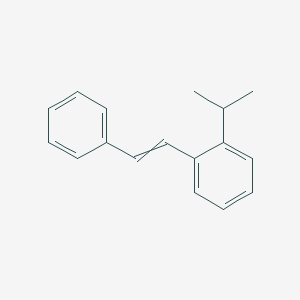
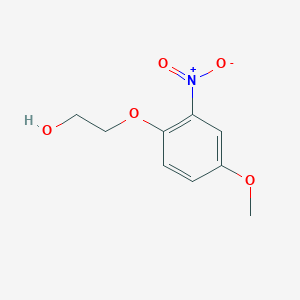
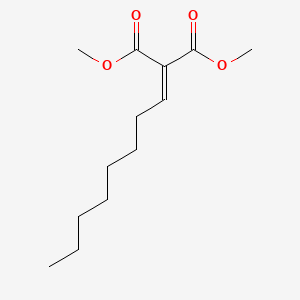
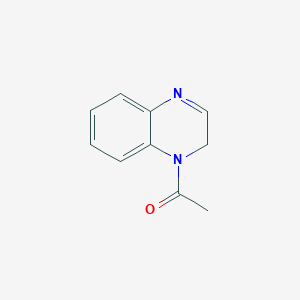
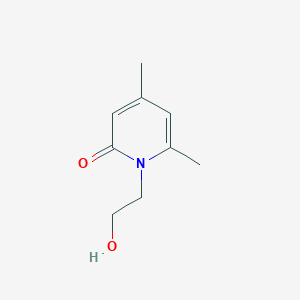

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
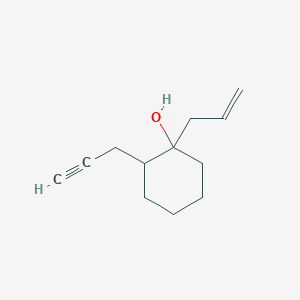
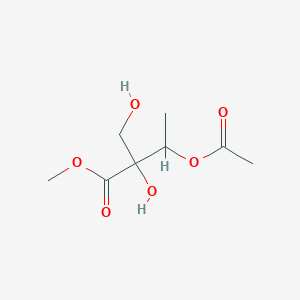
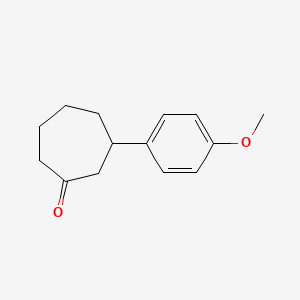
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
